3-Hydroxypyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-2,6-dicarboxylic acid: It is a trianionic chelating agent and is known for its ability to form stable complexes with various metal ions . This compound has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-pyridinedicarboxylic acid using nitric acid in the presence of a catalytic amount of manganese . Another method involves the use of 1,2,4-triazine precursors, which undergoes a series of reactions including cyanation, aza-Diels–Alder reaction, and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with metal ions, which are often used in coordination chemistry .
Common Reagents and Conditions:
Oxidation: Nitric acid and manganese catalysts are commonly used for the oxidation of pyridine derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include metal complexes, which have significant applications in various fields .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxypyridine-2,6-dicarboxylic acid is widely used in coordination chemistry to form stable complexes with metal ions.
Biology: In biological research, this compound is used as an inhibitor of glutamate decarboxylase, making it valuable in the study of neurotransmitter regulation .
Medicine: The compound has shown potential in medical applications, including its use in the development of drugs for the treatment of various diseases. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of light-conversion materials for agricultural films, which enhance crop yield by converting harmful ultraviolet light into useful light for photosynthesis .
Wirkmechanismus
The mechanism of action of 3-Hydroxypyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and enhances their reactivity in various chemical and biological processes . The compound targets specific enzymes and proteins, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxylic acid: A precursor to 3-Hydroxypyridine-2,6-dicarboxylic acid, used in similar applications.
3-Hydroxypyridine-2-carboxylic acid: Another hydroxylated pyridine derivative with similar chelating properties.
Uniqueness: this compound is unique due to its trianionic nature, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
71502-30-2 |
---|---|
Molekularformel |
C7H5NO5 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
3-hydroxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-1-3(6(10)11)8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RQXYTYCPWGTGHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.